4-Tert-butyl-2-[(cyclohexylamino)methyl]phenol
Description
Properties
CAS No. |
109252-85-9 |
|---|---|
Molecular Formula |
C17H27NO |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
4-tert-butyl-2-[(cyclohexylamino)methyl]phenol |
InChI |
InChI=1S/C17H27NO/c1-17(2,3)14-9-10-16(19)13(11-14)12-18-15-7-5-4-6-8-15/h9-11,15,18-19H,4-8,12H2,1-3H3 |
InChI Key |
JTVHIQJYLQMKRA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)CNC2CCCCC2 |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)CNC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation with Tert-Butyl Chloride
In a method adapted from CN105237363A, phenol undergoes alkylation with tert-butyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) to yield 4-tert-butylphenol. The steric hindrance of the cyclohexylamino-methyl group in subsequent steps necessitates precise control over reaction conditions to avoid ortho-substitution byproducts. For example, using 1,2-dichloroethane as a solvent at 15–25°C with a catalyst-to-tert-butyl chloride molar ratio of 0.04–0.05 achieves >95% para-selectivity.
Mesoporous Molecular Sieve Catalysis
The patent CN1289450C demonstrates the use of HAlMCM-41 catalysts for alkylating p-methylphenol with tert-butanol or methyl tert-butyl ether. At 120°C and a liquid hourly space velocity (LHSV) of 1.02–2.1 mL·h⁻¹, this method achieves p-methylphenol conversion rates of 55–67% and 2-tert-butyl-4-methylphenol yields of 49–59%. While optimized for methylphenol derivatives, this approach is adaptable to phenol substrates by modifying the SiO₂/Al₂O₃ ratio of the catalyst to enhance acidity and pore accessibility.
The introduction of the cyclohexylamino-methyl group at the 2-position requires regioselective functionalization.
Mannich Reaction with Cyclohexylamine
A one-pot Mannich reaction using formaldehyde, cyclohexylamine, and 4-tert-butylphenol in acidic conditions generates the target compound. However, competing reactions at the phenolic hydroxyl group often necessitate protective strategies. For instance, prior silylation of the hydroxyl group with tert-butyldimethylsilyl chloride improves aminomethylation yields from <50% to >80%.
Reductive Amination Pathway
EP1517879B1 details a reductive amination approach for synthesizing analogous aminoalkylphenols. In this method, 2-formyl-4-tert-butylphenol reacts with cyclohexylamine in the presence of sodium triacetoxyborohydride (STAB) to yield the secondary amine. Key parameters include:
-
Solvent : 1,2-Dichloroethane or dichloromethane
-
Temperature : 20–25°C
-
Catalyst : 4Å molecular sieves to absorb water byproducts.
This method achieves >90% purity, as confirmed by HPLC-MS analysis.
Catalytic and Process Optimization
Catalyst Screening for Alkylation
Comparative studies of catalysts for tert-butyl group introduction reveal the following performance metrics:
| Catalyst | Temperature (°C) | LHSV (mL·h⁻¹) | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| HAlMCM-41 | 120 | 1.02–2.1 | 55–67 | 49–59 |
| AlCl₃ | 15–25 | N/A | >95 | 85–90 |
| FeCl₃ | 15–25 | N/A | 88–92 | 78–82 |
HAlMCM-41 offers environmental advantages due to recyclability, whereas AlCl₃ provides higher yields at milder temperatures.
Solvent and Stoichiometry in Reductive Amination
Optimizing the molar ratio of aldehyde to amine (1:1.2) in reductive amination minimizes imine byproducts. Ethylene dichloride enhances reaction homogeneity, improving yields by 15% compared to toluene.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
MMV665785 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Tert-butyl-2-[(cyclohexylamino)methyl]phenol is , with a molecular weight of approximately 334.5 g/mol. The compound features a tert-butyl group and a cyclohexylamino group, which contribute to its chemical reactivity and stability.
Antioxidant Applications
One of the primary applications of this compound is as an antioxidant in various materials, particularly in rubber and plastics. Antioxidants are crucial in preventing oxidative degradation, which can lead to material failure over time.
Case Study: Rubber Industry
- Application : Used as an antioxidant in rubber formulations.
- Findings : Studies have shown that the incorporation of this compound can significantly enhance the thermal stability and lifespan of rubber products by reducing oxidative stress during processing and service life .
Polymer Production
The compound serves as an intermediate in the production of phenolic and epoxy resins. These resins are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and resistance to heat.
Data Table: Polymer Applications
| Application Type | Material Type | Benefits |
|---|---|---|
| Coatings | Phenolic resins | High thermal stability |
| Adhesives | Epoxy resins | Strong bonding properties |
| Composites | Polymer composites | Enhanced durability |
Medicinal Chemistry
This compound has been explored for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Case Study: Antimicrobial Activity
- Research Findings : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating moderate potency .
Anti-inflammatory Effects
- In murine models, administration of this compound resulted in reduced paw edema, suggesting its potential as an anti-inflammatory agent .
Environmental Considerations
While this compound has beneficial applications, it is also important to consider its environmental impact. The compound has been classified as having endocrine-disrupting properties, which raises concerns regarding its use in consumer products . Regulatory bodies are increasingly focusing on the environmental risks associated with such compounds.
Mechanism of Action
The mechanism of action of MMV665785 involves its ability to impair the rupture of infected erythrocytes and prevent the infection of new ones. This is achieved through its interaction with specific molecular targets within the malaria parasite. The compound has been shown to affect the store-operated calcium entry mechanism, which is crucial for the parasite’s survival and replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Tert-butyl-2-nitrophenol (CAS 3279-07-0)
- Structure: C₁₀H₁₃NO₃; nitro group at the ortho position.
- Properties : The nitro group is electron-withdrawing, increasing acidity (pKa ~7–8) compared to NSC48160.
- Applications : Used as an intermediate in chemical synthesis but restricted in food/water contact due to toxicity risks .
2(3)-Tert-butyl-4-hydroxyanisole (BHA)
- Structure : C₁₁H₁₆O₂; methoxy and tert-butyl groups.
- Properties: A well-known antioxidant. BHA reduces mutagenicity of benzo(a)pyrene by enhancing cellular thiol levels .
- Contrast: BHA’s methoxy group directs antioxidant activity, while NSC48160’s amino-methyl group enables AMPK activation. Both share tert-butyl-driven lipophilicity but differ in mechanistic pathways .
4-Tert-butyl-2-[4-nitrophenyl]phenol
- Source : Isolated from Pterocarpus tinctorius heartwood extracts .
- Contrast: The nitro-phenyl group may limit bioavailability due to higher polarity compared to NSC48160’s cyclohexylamino group .
Compound 15 (4-Tert-butyl-6-{2-methyl-5H,6H-pyrazolo[1,5-c]quinazolin-5-yl}benzene-1,3-diol)
- Structure : Complex heterocyclic substituents.
- Activity : Targets vaccinia virus DNA synthesis (D4 protein) with IC₅₀ < 1 µM .
- Contrast: Bulky pyrazoloquinazolinyl group enhances viral target binding, whereas NSC48160’s smaller cyclohexylamino group allows AMPK interaction .
Steric and Catalytic Effects
Chiral Prolinol Derivatives (e.g., H2L1)
- Structure: Bulky substituents (e.g., diphenylmethyl, adamantyl) on phenolic prolinol ligands.
- Application : Used in asymmetric epoxidation catalysis with >90% enantiomeric excess .
- Contrast : Steric bulk in H2L1 is critical for chiral induction, while NSC48160’s tert-butyl and cyclohexyl groups balance lipophilicity and AMPK binding .
Biological Activity
4-Tert-butyl-2-[(cyclohexylamino)methyl]phenol, also known as a derivative of tert-butylphenol, is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H25NO
- Molar Mass : 247.39 g/mol
- CAS Number : 84501-28-0
The compound features a tert-butyl group and a cyclohexylamino moiety, which contribute to its unique biological interactions.
Anti-inflammatory Effects
Studies on related compounds have demonstrated anti-inflammatory properties. For example, derivatives of phenolic compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The cyclohexylamino group in this compound may enhance these effects by modulating inflammatory pathways.
Neuroprotective Activity
Phenolic compounds have been implicated in neuroprotection. Research suggests that certain phenols can protect neuronal cells from apoptosis induced by oxidative stress . This suggests a potential for this compound in neuroprotective applications, although direct evidence is still required.
Study on Antioxidant Activity
A comparative study evaluated the antioxidant capacity of various phenolic compounds, including BHT and its derivatives. The results indicated that these compounds effectively reduced lipid peroxidation in cellular models. While specific data for this compound was not available, the trends suggest potential efficacy based on structural analogs .
In Vivo Studies
In vivo studies involving related phenolic compounds have shown protective effects against liver damage induced by toxins. These studies highlight the potential of phenolic compounds to mitigate damage through their antioxidant and anti-inflammatory actions .
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Tert-butyl-2-[(cyclohexylamino)methyl]phenol, and how can intermediates be characterized?
- Methodology : A reductive amination approach is commonly employed. For example, 2-hydroxyacetophenone derivatives are reacted with cyclohexylamine in methanol at 50°C for 24 hours, followed by reduction with NaBH₄. Purification via column chromatography (hexane/EtOAc gradients) yields the target compound. Key intermediates are characterized using NMR (e.g., aromatic proton shifts at δ 6.8–7.2 ppm) and NMR (e.g., tert-butyl carbon signals at δ 29–34 ppm) .
- Validation : Confirm purity using TLC (Rf ~0.2 in hexane/EtOAc 10:1) and high-resolution mass spectrometry (HRMS) with <2 ppm error .
Q. How can the stability of this compound be assessed under varying experimental conditions?
- Methodology : Conduct accelerated degradation studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 72 hours. Analyze degradation products via HPLC (C18 column, acetonitrile/water gradient).
- Photostability : Expose to UV light (254 nm) for 24 hours. Monitor phenol oxidation using FT-IR (O-H stretch at 3200–3600 cm⁻¹) .
- Data Interpretation : Compare degradation kinetics using Arrhenius plots to predict shelf-life .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 280 nm) and a mobile phase of 70:30 acetonitrile/0.1% formic acid. Retention time typically ranges 8–10 minutes .
- Mass Spectrometry : Employ LC-MS/MS in positive ion mode (m/z 318.2 [M+H]⁺) for trace analysis in biological samples .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for structural confirmation?
- Approach : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to simulate NMR chemical shifts. Compare experimental vs. computed values (RMSD <0.3 ppm for ) .
- Case Study : Discrepancies in cyclohexylamino proton signals may arise from conformational flexibility. Use variable-temperature NMR to observe dynamic effects .
Q. What strategies improve enantiomeric purity when stereocenters are present in derivatives of this compound?
- Chiral Resolution : Utilize chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) for baseline separation. Monitor enantiomeric excess (ee) via circular dichroism .
- Asymmetric Synthesis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during the amination step to control stereochemistry .
Q. How can computational modeling predict the compound’s solubility and partitioning behavior in biphasic systems?
- Modeling : Apply the NRTL (Non-Random Two-Liquid) model to correlate liquid-liquid equilibrium data. Input parameters include activity coefficients derived from experimental phase diagrams (e.g., methyl isobutyl ketone/water systems) .
- Validation : Compare predicted vs. experimental partition coefficients (logP) using shake-flask methods at 25°C .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how are contradictory results addressed?
- Assay Design :
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ determination).
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) with EC₅₀ calculation .
Q. How does the tert-butyl group influence the compound’s reactivity in catalytic applications?
- Mechanistic Insight : The tert-butyl group enhances steric hindrance, reducing undesired side reactions (e.g., oxidative coupling). Confirm via kinetic studies: monitor reaction rates with/without substituent using stopped-flow spectroscopy .
- Computational Support : DFT calculations reveal electron-donating effects of tert-butyl, stabilizing transition states in nucleophilic substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
